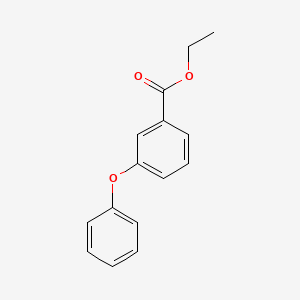

Ethyl 3-phenoxybenzoate

Übersicht

Beschreibung

Ethyl 3-phenoxybenzoate, also known as ethyl benzyl phenoxyacetate, is an organic compound . It is a colorless or white to yellow liquid or powder or crystals .

Synthesis Analysis

Ethyl 3-phenoxybenzoate can be synthesized from Ethanol and 3-Phenoxybenzoic acid . The synthesis is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 hour .Molecular Structure Analysis

The molecular weight of Ethyl 3-phenoxybenzoate is 242.27 . The IUPAC name is ethyl 3-phenoxybenzoate . The InChI code is 1S/C15H14O3/c1-2-17-15 (16)12-7-6-10-14 (11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 .Chemical Reactions Analysis

The aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides . The reaction was carried out with an equimolar ratio of reagents and stirring at 0 – 5°C for 1 – 2 hours .Physical And Chemical Properties Analysis

Ethyl 3-phenoxybenzoate is stored at room temperature . It is shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Ethyl 3-phenoxybenzoate Applications

Ethyl 3-phenoxybenzoate is a compound with a broad spectrum of applications in scientific research due to its structural features and pharmacological properties. Below is a detailed analysis of six unique applications, each presented in a separate section.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist: Ethyl 3-phenoxybenzoate derivatives have been found to exhibit agonist activity for PPAR, which is a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. PPAR agonists are crucial in the study of metabolic disorders, particularly diabetes, as they play a significant role in the regulation of fatty acid storage and glucose metabolism .

Glucokinase Activation: Glucokinase is an enzyme that facilitates the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis. Ethyl 3-phenoxybenzoate derivatives have been shown to activate glucokinase, which is an essential process in glycemic regulation and is of particular interest in diabetes research .

Antiglycation Agent: Protein glycation is a non-enzymatic process where sugars bind to proteins, significantly altering their function and structure, often resulting in various chronic diseases. Some derivatives of Ethyl 3-phenoxybenzoate have been identified as potential inhibitors of protein glycation, making them valuable in the prevention and treatment of complications arising from diabetes .

Antimicrobial Activity: The structural analogs of Ethyl 3-phenoxybenzoate have been associated with high biological activity, including antimicrobial properties. This makes them candidates for the development of new antimicrobial agents that could be used to treat various infections .

Environmental Biodegradation: Ethyl 3-phenoxybenzoate is an important intermediate in the synthesis of pyrethroids and is also a metabolic product of their degradation. Microorganisms that can utilize Ethyl 3-phenoxybenzoate as a carbon source are of significant interest in environmental biodegradation, particularly in the breakdown of persistent organic pollutants .

Anti-inflammatory and Analgesic Properties: Compounds containing the diphenyloxide fragment, such as Ethyl 3-phenoxybenzoate, are known for their efficacy as anti-inflammatory and analgesic agents. This application is crucial in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced toxicity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-phenoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKYKBFMRILRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346970 | |

| Record name | Ethyl 3-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-phenoxybenzoate | |

CAS RN |

60677-14-7 | |

| Record name | Ethyl 3-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2596747.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-phenylbutane-1,4-dione](/img/structure/B2596754.png)

![[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2596756.png)

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2596758.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2596759.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2596761.png)

![3-(2,4-difluorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2596762.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596764.png)